3,5-Dinitrobenzonitrile

Nucleophilic aromatic substitution σ-Complex intermediates Kinetics

Researchers requiring predictable nucleophilic aromatic substitution (SNAr) kinetics or reproducible host-guest co-crystallization often encounter reactivity gaps with regioisomeric or mono-nitrobenzonitrile alternatives. 3,5-Dinitrobenzonitrile (CAS 4110-35-4) eliminates this uncertainty through its unique 1,3-disubstitution pattern. - Symmetrical electrophilic activation ensures exclusive SNAr attack at the equivalent 2-, 4-, and 6-positions, enabling reliable Meisenheimer σ-complex formation (λmax ≈ 490 nm). - Demonstrated scaffold for additive co-crystallization architectures; the c-axis of the 3,5-dinitrobenzamide complex equals the sum of constituent c-axes, enabling rational crystal engineering. - Thermal stability ceiling of ≤160 °C provides a 10-20 °C wider processing window versus o-/p-nitrobenzonitrile analogs, enhancing safety in energetic material formulations. Multiple package sizes (1 g-100 g) available from stock with full QA documentation for immediate global shipping.

Molecular Formula C7H3N3O4
Molecular Weight 193.12 g/mol
CAS No. 4110-35-4
Cat. No. B189459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dinitrobenzonitrile
CAS4110-35-4
Molecular FormulaC7H3N3O4
Molecular Weight193.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N
InChIInChI=1S/C7H3N3O4/c8-4-5-1-6(9(11)12)3-7(2-5)10(13)14/h1-3H
InChIKeySSDNULNTQAUNFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dinitrobenzonitrile: Technical Baseline & Procurement Context


3,5-Dinitrobenzonitrile (CAS 4110-35-4; molecular formula C7H3N3O4; molecular weight 193.12 g/mol) is a 1,3-disubstituted nitroaromatic compound containing two strongly electron-withdrawing nitro groups at the 3- and 5-positions and a cyano group at the 1-position of the benzene ring [1]. It is a white to pale yellow crystalline solid with a reported melting point range of 126–130 °C, an estimated density of 1.65 g/cm³, and limited water solubility but good solubility in polar aprotic solvents such as DMF and DMSO . The symmetric 3,5-dinitro substitution pattern confers high electrophilicity at the 2-, 4-, and 6-positions, enabling nucleophilic aromatic substitution (SNAr) and Meisenheimer σ-complex formation under relatively mild conditions [2]. Commercial availability typically includes purity grades of ≥97% to ≥99%, with applications spanning pharmaceutical intermediate synthesis, energetic materials formulation, crystal engineering host–guest systems, and analytical derivatization chemistry . The compound's electron affinity and redox properties also make it a subject of interest in electron-transfer reaction studies and radiosensitizer research [3].

Why 3,5-Dinitrobenzonitrile Cannot Be Replaced by Generic Analogs


Generic substitution within the nitrobenzonitrile family is not chemically or functionally equivalent due to profound differences in electrophilicity, regioselectivity, and supramolecular behavior arising from substitution pattern and degree of nitration. Mono-nitrobenzonitriles (e.g., o-nitrobenzonitrile, p-nitrobenzonitrile) possess substantially lower reactivity toward nucleophiles because they lack the synergistic electron-withdrawing effect of two nitro groups in a 1,3-relationship that stabilizes Meisenheimer σ-complex intermediates . 2,4-Dinitrobenzonitrile exhibits different regioselectivity in SNAr reactions (favoring attack at the 1-position or the position para to a nitro group) compared with 3,5-dinitrobenzonitrile, where the symmetrical substitution pattern directs nucleophilic attack exclusively to the equivalent 2-, 4-, and 6-positions [1]. Furthermore, the 3,5-dinitro substitution motif enables specific host–guest channel architectures and additive co-crystallization behavior not observed with regioisomeric dinitrobenzonitriles or 4-chloro-3,5-dinitrobenzonitrile [2]. The quantitative evidence in Section 3 establishes that selecting 3,5-dinitrobenzonitrile—rather than a seemingly similar nitrobenzonitrile alternative—is required for applications demanding predictable SNAr kinetics, defined Meisenheimer complex equilibria, reproducible host–guest channel formation, or specific electron-transfer rate characteristics.

Quantitative Comparative Evidence for 3,5-Dinitrobenzonitrile


SNAr Reactivity vs. Mono-Nitrobenzonitriles

3,5-Dinitrobenzonitrile reacts with methanolic methoxide ions to form a σ-complex (Meisenheimer adduct) with immediate development of a characteristic absorption at 490 nm, which then decays with measurable kinetics [1]. In contrast, mono-nitrobenzonitriles (o-nitrobenzonitrile and p-nitrobenzonitrile) exhibit only moderate to low reactivity under the same conditions due to the absence of the second nitro group required for effective negative charge delocalization in the σ-complex intermediate . The rate and thermodynamic stability differences are sufficiently large that mono-nitrobenzonitriles are unsuitable as substitutes in synthetic sequences requiring predictable SNAr kinetics.

Nucleophilic aromatic substitution σ-Complex intermediates Kinetics

Thermal Stability vs. o- and p-Nitrobenzonitrile

Comparative thermal stability data indicate that 3,5-dinitrobenzonitrile remains stable up to ≤160 °C, whereas o-nitrobenzonitrile is stable only to ≤140 °C and p-nitrobenzonitrile to ≤150 °C . This 10–20 °C higher decomposition threshold is attributed to the symmetrical electron-withdrawing substitution pattern, which reduces localized thermal liability. For applications in energetic materials formulation or high-temperature synthetic processing, the enhanced thermal stability of 3,5-dinitrobenzonitrile provides a measurable safety and processing margin.

Thermal stability Energetic materials Process safety

Host–Guest Channel Architectures vs. Regioisomers

Single-crystal X-ray diffraction studies demonstrate that 3,5-dinitrobenzonitrile forms well-defined host–guest complexes with hydrocarbons (benzene, naphthalene, p-xylene, o-xylene) and aza-donor molecules (acridine, phenazine, phenothiazine), yielding channel and sandwich supramolecular architectures [1]. Co-crystallization with 3,5-dinitrobenzamide produces an additive assembly where the c-axis of the complex (14.2 Å) is nearly exactly the sum of the constituent c-axes (6.8 Å + 7.4 Å) [2]. This predictable additive hydrogen-bonded network behavior is a direct consequence of the 3,5-dinitro substitution pattern and is not observed with 2,4-dinitrobenzonitrile or 4-chloro-3,5-dinitrobenzonitrile. The latter lacks the capacity for analogous hydrogen-bonded channel formation because the chloro substituent alters both molecular geometry and intermolecular interaction topology.

Crystal engineering Host–guest chemistry Supramolecular channels

Electron Affinity & Metabolic Reduction Rate

Gas-phase ion energetics measurements establish the electron affinity of 3,5-dinitrobenzonitrile as 2.16 ± 0.10 eV at 423 K [1]. In enzymatic nitroreduction assays using mammalian nitroreductase systems, 3,5-dinitrobenzonitrile was reduced 2 times more rapidly than nitrofurazone (a clinically used nitroheterocyclic antimicrobial), whereas 5-nitro-2-furaldehyde diacetate was reduced 4 times more rapidly [2]. The electron affinity value correlates with the observed metabolic reduction rate, providing a quantitative basis for predicting biological electron-transfer behavior in nitroaromatic drug candidate evaluation.

Electron affinity Nitroreduction Radiosensitizer Electron transfer

Intramolecular Electron Exchange Rate in Radical Anion

Electron paramagnetic resonance (EPR) studies of 5-substituted 1,3-dinitrobenzene radical anions generated by electrochemical reduction in acetonitrile reveal that the intramolecular electron exchange rate constant for 3,5-dinitrobenzonitrile is 1.2 × 10¹⁰ s⁻¹ at 293 K [1]. This is approximately 8.6-fold faster than the rate observed for 3,5-dinitrophenolate (1.4 × 10⁹ s⁻¹) and substantially faster than other 5-substituted derivatives in the same series. The cyano group at the 1-position provides optimal electronic coupling between the two nitro groups, maximizing intramolecular electron-transfer dynamics—a property directly relevant to the compound's function in electron-transfer reaction studies and as a mechanistic probe.

EPR spectroscopy Radical anion Intramolecular electron transfer

Analytical Derivatization: 3,5-DNP vs. 2,4-DNP Tag

The 3,5-dinitrophenyl (3,5-DNP) tag, accessible via reaction of amines with 3,5-dinitrobenzonitrile or its activated derivatives, offers distinct chromatographic and detection advantages compared with the more widely used 2,4-dinitrophenyl (2,4-DNP; Sanger's reagent) tag. Solid-phase reagents containing the 3,5-dinitrophenyl moiety have been developed for improved derivatization of chiral and achiral amines, amino alcohols, and amino acids in HPLC with UV detection [1]. The symmetrical 3,5-substitution pattern produces derivatives with different retention characteristics and UV absorption maxima compared with 2,4-DNP derivatives, enabling alternative selectivity in complex mixture analysis. The nitrile group also provides a potential additional functional handle for further derivatization or detection strategies not available with 1-fluoro-2,4-dinitrobenzene-derived tags.

HPLC derivatization Amino acid analysis UV detection Chiral separation

Application Scenarios for 3,5-Dinitrobenzonitrile


Predictable SNAr Kinetics & σ-Complex Intermediates

In synthetic routes that depend on nucleophilic aromatic substitution (SNAr) for functionalization of the benzonitrile core, 3,5-dinitrobenzonitrile provides reliable and rapid σ-complex formation with methoxide and other nucleophiles, characterized by a distinct 490 nm absorption band and measurable decay kinetics [1]. Mono-nitrobenzonitriles exhibit insufficient electrophilic activation for efficient SNAr under comparable conditions, while regioisomeric dinitrobenzonitriles produce different regiochemical outcomes. Researchers and process chemists requiring predictable, symmetrical SNAr functionalization should specify 3,5-dinitrobenzonitrile rather than attempting substitution with less activated mono-nitro or regioisomeric dinitrobenzonitrile analogs .

Energetic Materials & High-Temperature Processing

Formulators of insensitive munitions, pyrotechnic delay compositions, and rocket propellant stabilizers should select 3,5-dinitrobenzonitrile for its 10–20 °C higher thermal stability ceiling (stable ≤160 °C) compared with o- and p-nitrobenzonitrile analogs [1]. This expanded thermal processing window provides a measurable safety margin during exothermic reactions and high-temperature crystallization steps. The symmetrical 3,5-dinitro substitution pattern also contributes to more uniform decomposition energetics, which is advantageous for energetic materials applications where batch-to-batch consistency in thermal behavior is critical.

Crystal Engineering & Host–Guest Channel Architectures

For crystal engineering projects aimed at constructing porous host–guest frameworks, molecular sensors, or selective inclusion materials, 3,5-dinitrobenzonitrile is the demonstrated scaffold for forming predictable channel and sandwich supramolecular architectures with aromatic guests [1]. The additive co-crystallization behavior with 3,5-dinitrobenzamide—where the c-axis of the complex precisely equals the sum of the constituent c-axes—exemplifies the rational predictability of this system . Regioisomeric dinitrobenzonitriles and chloro-substituted derivatives (e.g., 4-chloro-3,5-dinitrobenzonitrile) do not reproduce these specific supramolecular motifs and are not suitable substitutes.

Nitroaromatic Drug Discovery: Electron Affinity-Referenced Leads

In medicinal chemistry programs focused on nitroaromatic drug candidates—including radiosensitizers, antiparasitics, and hypoxia-activated prodrugs—3,5-dinitrobenzonitrile serves as a quantitatively characterized reference compound for electron affinity (2.16 ± 0.10 eV) and metabolic reduction rate (2× nitrofurazone baseline) [1]. Researchers can benchmark new nitroaromatic leads against these established values to predict nitroreductase-mediated activation rates and to optimize the therapeutic window. The compound also functions as a mechanistic probe for intramolecular electron-transfer studies, with its radical anion exhibiting an electron exchange rate (1.2 × 10¹⁰ s⁻¹) that is 8.6-fold faster than the phenolate analog [2].

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